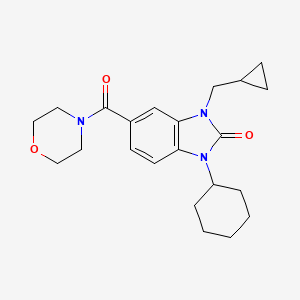

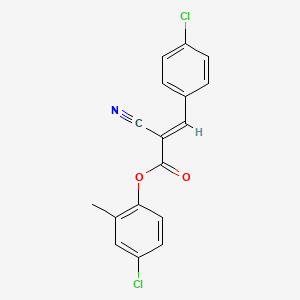

1-cyclohexyl-3-(cyclopropylmethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives, including those containing morpholine groups, have garnered attention due to their potential in various biochemical applications, such as glucosidase inhibition and antioxidant activities. These compounds are synthesized through innovative methods to explore their chemical and biological properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves "one-pot" nitro reductive cyclization reactions, utilizing reagents like sodium hydrosulfite. This method allows for the efficient synthesis of compounds with specific substituents, including morpholine, to yield compounds with significant in vitro antioxidant activities and glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

Crystallographic studies have provided detailed insights into the molecular structures of benzimidazole derivatives. For example, X-ray diffraction analysis has been used to confirm the chair conformation of morpholine rings and the planarity of the benzimidazole ring systems. These analyses help in understanding the spatial arrangement of atoms and the overall geometry of the molecules (Yoon et al., 2011).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including interactions with Grignard reagents, which can substitute specific moieties and modify the compounds' chemical properties. These reactions are crucial for tailoring the compounds for specific biological activities or for further chemical analyses (Katritzky et al., 1994).

Applications De Recherche Scientifique

Antioxidant and Glucosidase Inhibitory Potential

A study by Özil et al. (2018) explored the synthesis of benzimidazoles with a morpholine skeleton, demonstrating their effectiveness as glucosidase inhibitors with notable antioxidant activity. The research showcased the compounds' ability to scavenge radicals and inhibit α-glucosidase, highlighting their potential in managing oxidative stress and glucose metabolism disorders. The rapid 'one-pot' synthesis method underlines the efficient production of these compounds, promising for pharmaceutical applications (Özil, Cansu Parlak, & Baltaş, 2018).

Anticancer Activity

Hsieh et al. (2019) designed and synthesized benzimidazole-chalcone derivatives, identifying their potential as anticancer agents. The study particularly noted the effectiveness of certain derivatives in reducing the proliferation of human breast adenocarcinoma and ovarian carcinoma cell lines, offering a promising approach to cancer therapy (Hsieh et al., 2019).

Dual-Acting Inhibitory Activities

A research conducted by Can et al. (2017) on novel benzimidazole-morpholine derivatives revealed their inhibitory potential on enzymes like acetylcholinesterase, monoamine oxidase, and cyclooxygenase. This dual-action suggests these compounds could be effective in treating inflammatory diseases and conditions involving oxidative stress and neurotransmitter imbalance, marking them as candidates for multi-targeted therapies (Can et al., 2017).

Antifungal Activities

Qu et al. (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which demonstrated significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds outperformed standard treatments like carbendazim, suggesting their utility in agricultural and pharmaceutical antifungal applications (Qu, Li, Xing, & Jiang, 2015).

Propriétés

IUPAC Name |

1-cyclohexyl-3-(cyclopropylmethyl)-5-(morpholine-4-carbonyl)benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c26-21(23-10-12-28-13-11-23)17-8-9-19-20(14-17)24(15-16-6-7-16)22(27)25(19)18-4-2-1-3-5-18/h8-9,14,16,18H,1-7,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGVDJUXRIFICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)N4CCOCC4)N(C2=O)CC5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)

![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)

![(3S*,4R*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B5568223.png)

![8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568226.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylacetamide](/img/structure/B5568231.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(4-bromo-3-chlorophenyl)hydrazone]](/img/structure/B5568243.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)